3-Hydroxy-4-phenylbutanoic acid
Overview
Description
3-Hydroxy-4-phenylbutanoic acid is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a mono-isotopic mass of 180.078644 Da . It is used in the synthesis of medicines .
Synthesis Analysis
3-Hydroxy-4-phenylbutanoic acid can be synthesized by Streptomyces coelicolor through biosynthesis . The process involves two steps: the first step is the synthesis of butyryl coenzyme A from acetone and acetoacetate; and the second step is the conversion of butyryl coenzyme A to 3- (3-hydroxyphenyl)-4- (1,1,2,2,-tetrafluoroethyl)butyric acid .Molecular Structure Analysis
The molecular structure of 3-Hydroxy-4-phenylbutanoic acid includes 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 4 freely rotating bonds . The molecule has a polar surface area of 58 Ų and a molar refractivity of 48.1±0.3 cm³ .Physical And Chemical Properties Analysis
3-Hydroxy-4-phenylbutanoic acid has a density of 1.2±0.1 g/cm³, a boiling point of 344.5±30.0 °C at 760 mmHg, and a flash point of 176.3±21.1 °C . The compound has a vapor pressure of 0.0±0.8 mmHg at 25°C and an enthalpy of vaporization of 62.1±3.0 kJ/mol . The index of refraction is 1.565 .Scientific Research Applications
Enantioseparation
3-Hydroxy-4-phenylbutanoic acid is used in the field of enantioseparation . Specifically, it has been demonstrated that racemic 3-hydroxy-4-phenylbutanoic acid can be efficiently resolved using certain resolving agents . This process involves the formation of diastereomeric salts, which plays a crucial role in the field of organic chemistry .
Precursor for ACE Inhibitors
Optically active ®-2-hydroxy-4-phenylbutanoate esters, which can be derived from 3-Hydroxy-4-phenylbutanoic acid, are key precursors for the production of angiotensin-converting enzyme (ACE) inhibitors . ACE inhibitors are important prescription drugs used for preventing the formation of angiotensin II and lowering blood pressure .
Synthesis of Medicines
3-Hydroxy-4-phenylbutanoic acid is used in the synthesis of various medicines . It is a stereospecific, water-soluble form of butyric acid that can be synthesized by Streptomyces coelicolor through biosynthesis .
Skin-Whitening Agent
Although not directly mentioned in the search results, it’s worth noting that 3-Hydroxy-4-phenylbutanoic acid could potentially be used as a skin-whitening agent. This is based on the fact that certain 3-hydroxy-4-pyranones, which share a similar structure to 3-Hydroxy-4-phenylbutanoic acid, are used as skin-whitening agents in cosmetics and skincare formulations .
Future Directions
Mechanism of Action
Target of Action
It’s worth noting that similar compounds have been used as precursors in the production of angiotensin-converting enzyme (ace) inhibitors .
Mode of Action
It’s known that the compound’s structure, particularly the presence of electron-releasing substituents in the phenyl ring, can influence its reactivity .
Biochemical Pathways
These inhibitors prevent the formation of angiotensin II, a potent vasoconstrictor, thereby lowering blood pressure .
Pharmacokinetics
The biocatalytic asymmetric reduction of similar compounds has been noted for its high enantioselectivity, mild reaction conditions, high catalytic efficiency, and environmental benignity .
Result of Action
Compounds with similar structures have been used as precursors in the production of ace inhibitors, which are known to lower blood pressure .
Action Environment
The action of 3-Hydroxy-4-phenylbutanoic acid can be influenced by various environmental factors. For instance, the rate of oxidation of similar compounds can be accelerated by electron-releasing substituents in the phenyl ring . Additionally, the chiral microenvironment around Lewis acid sites can turn on asymmetric catalysis of achiral metal-organic frameworks .
properties
IUPAC Name |
3-hydroxy-4-phenylbutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9,11H,6-7H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLQHWMVTGZBGLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxy-4-phenylbutanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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